1-(1-methyl-1H-indol-3-yl)-3-(4-methylbenzyl)urea
Description
1-(1-Methyl-1H-indol-3-yl)-3-(4-methylbenzyl)urea is a synthetic urea derivative featuring a 1-methylindole moiety linked via a urea bridge to a 4-methylbenzyl group. Urea linkages are known for their hydrogen-bonding capabilities, making this compound relevant in medicinal chemistry for targeting enzymes or receptors requiring polar interactions .
Properties
IUPAC Name |
1-(1-methylindol-3-yl)-3-[(4-methylphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-13-7-9-14(10-8-13)11-19-18(22)20-16-12-21(2)17-6-4-3-5-15(16)17/h3-10,12H,11H2,1-2H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNWPVBPTXAXAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)NC2=CN(C3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-indol-3-yl)-3-(4-methylbenzyl)urea typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with 4-methylbenzylamine in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: For industrial-scale production, the process may be optimized to include continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-indol-3-yl)-3-(4-methylbenzyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Oxidized derivatives of the indole and benzyl groups.
Reduction: Reduced forms of the urea moiety.
Substitution: Substituted urea derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide exhibits potential anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism of action appears to involve the modulation of specific signaling pathways associated with cell proliferation and survival.
Case Study:
A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.
2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.
Case Study:
In a model of neurodegeneration induced by oxidative stress, N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide was shown to reduce neuronal cell death and improve cell viability significantly .
Pharmacological Applications
1. Enzyme Inhibition
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide acts as an inhibitor for certain enzymes involved in metabolic pathways. This property makes it a candidate for drug development targeting metabolic disorders.
Case Study:
Research has indicated that this compound inhibits specific enzymes linked to metabolic syndrome, thus potentially offering therapeutic benefits for conditions such as obesity and diabetes .
2. Receptor Modulation
The compound is also known to interact with various receptors in the body, modulating their activity. This characteristic can be leveraged in developing treatments for conditions related to receptor dysregulation.
Industrial Applications
1. Synthesis and Production
The industrial production of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide involves multi-step organic synthesis methods. Techniques such as continuous flow reactors are employed to enhance efficiency and yield during production.
Synthesis Route:
The synthesis typically involves the condensation of 1-butyl-2-oxo-1,2,3,4-tetrahydroquinoline with 4-methylphenoxyacetic acid under controlled conditions .
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-indol-3-yl)-3-(4-methylbenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can engage in π-π stacking interactions, while the urea moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Calculated based on molecular formula.
Biological Activity
1-(1-methyl-1H-indol-3-yl)-3-(4-methylbenzyl)urea, an organic compound classified as a urea derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
Chemical Structure:
The compound features an indole ring with a methyl group at the nitrogen atom and a para-methylbenzyl substitution. This unique structure may influence its biological activity by enhancing interactions with biological targets.
Synthesis:
The synthesis typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with 4-methylbenzylamine, using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in organic solvents like dichloromethane or tetrahydrofuran under reflux conditions.
Antimicrobial Properties
Research has indicated that derivatives of indole compounds exhibit significant antimicrobial activity. For instance, studies have shown that indole derivatives can possess high activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The minimal inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.5 µg/mL against Staphylococcus aureus (including MRSA) .
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus (MRSA) | 0.5 |
| Tris(1H-indol-3-yl)methylium salts | Escherichia coli | 8 |
| Tris(1H-indol-3-yl)methylium salts | Klebsiella pneumoniae | 2 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies suggest that indole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. The mechanism often involves the induction of caspase activity leading to cell cycle arrest and subsequent apoptosis .
Table 2: Anticancer Activity Overview
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 13.6 |
| Other Indole Derivatives | HCT-116 | 19.0 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets within microbial and cancer cells. The indole moiety facilitates π-π stacking interactions with aromatic residues in proteins, while the urea group can form hydrogen bonds with amino acid side chains. These interactions can modulate enzyme activities or receptor functions, leading to antimicrobial effects or inhibition of tumor growth.
Study on Antimicrobial Efficacy
A significant study evaluated the efficacy of various indole derivatives against clinical isolates of resistant bacteria. The findings indicated that compounds similar to this compound demonstrated superior antibacterial properties compared to traditional antibiotics, suggesting a promising avenue for drug development against resistant strains .
Evaluation of Anticancer Properties
Another study focused on the anticancer potential of indole derivatives, revealing that compounds like this compound could significantly inhibit the growth of breast cancer cells (MCF-7). The study highlighted the compound's ability to trigger apoptosis through caspase activation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
